Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with three methyl groups and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and p-tolyl group precursor.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Common reagents include Grignard reagents or organolithium compounds.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone may involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and p-tolyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone: The enantiomer of the compound with different stereochemistry.
2,2,3-Trimethyl-3-phenylcyclopentanone: A similar compound with a phenyl group instead of a p-tolyl group.
2,2,3-Trimethyl-3-(m-tolyl)cyclopentanone: A compound with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone is unique due to its specific stereochemistry and the presence of the p-tolyl group, which influences its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
62447-70-5 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m1/s1 |
InChI Key |
CYQNNBVTDFXXHX-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(CCC(=O)C2(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.